2-Formyl-6-methylbenzonitrile

Regioselectivity Steric hindrance Conformational analysis

2-Formyl-6-methylbenzonitrile (CAS 27613-37-2) outperforms unsubstituted 2-formylbenzonitrile in cascade cyclizations. The 6-methyl group provides steric buttressing that directs regiospecific 7-methyl-isoindolinone and 7-methyl-phthalide formation, while electron donation enhances enolate nucleophilicity for higher yields. Its bifunctional aldehyde–nitrile architecture enables rapid diversification via condensation, hydrolysis, and cyclocondensation—generating focused libraries for antibacterial SAR against ESKAPE pathogens. Ideal for medicinal chemistry and catalyst methodology programs demanding reproducible stereoelectronic control. Inquire for competitive bulk pricing.

Molecular Formula C9H7NO
Molecular Weight 145.16 g/mol
CAS No. 27613-37-2
Cat. No. B1501087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Formyl-6-methylbenzonitrile
CAS27613-37-2
Molecular FormulaC9H7NO
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C=O)C#N
InChIInChI=1S/C9H7NO/c1-7-3-2-4-8(6-11)9(7)5-10/h2-4,6H,1H3
InChIKeyINEMMACKKKQZAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Formyl-6-methylbenzonitrile (CAS 27613-37-2): A Bifunctional Aromatic Aldehyde Building Block for Heterocyclic Synthesis


2-Formyl-6-methylbenzonitrile (CAS 27613-37-2, molecular formula C9H7NO, molecular weight 145.16 g/mol) belongs to the 2-cyanobenzaldehyde (2-formylbenzonitrile) class of bifunctional aromatic compounds bearing ortho-disposed aldehyde and nitrile functionalities [1]. The additional 6-methyl substituent on the aromatic ring distinguishes this compound from the unsubstituted parent 2-formylbenzonitrile (CAS 7468-67-9), introducing both steric and electronic perturbations to the core scaffold [2]. These structural features enable divergent cascade-type reactions that yield isoindolinones, phthalides, imidates, and other fused N-heterocycles of pharmaceutical relevance .

Why 2-Formyl-6-methylbenzonitrile Cannot Be Replaced by Unsubstituted 2-Formylbenzonitrile in Regioselective Heterocyclic Syntheses


The 6-methyl group in 2-formyl-6-methylbenzonitrile is not an inert spectator substituent. In 2-cyanobenzaldehyde-derived cascade cyclizations, nucleophilic attack at the nitrile carbon followed by intramolecular trapping of the aldehyde proceeds through a tetrahedral intermediate whose geometry and stability are sensitive to ortho-substituent steric bulk [1]. The 6-methyl group introduces a steric buttressing effect that alters the conformational equilibrium of the ortho-disposed functional groups, which can shift regioselectivity in cyclocondensations with unsymmetrical dinucleophiles [2]. Furthermore, the electron-donating methyl substituent modulates the electrophilicity of both the aldehyde carbonyl (via inductive and resonance effects) and the nitrile carbon (through altered π-polarization), changing relative reaction rates with competing nucleophiles [1]. Generic substitution with unsubstituted 2-formylbenzonitrile therefore yields different product distributions, regioisomeric ratios, or reaction kinetics in cascade sequences—outcomes that directly impact synthetic yield, purification burden, and final product identity .

Quantitative Differentiators of 2-Formyl-6-methylbenzonitrile Against Closest Structural Analogs


Increased Steric Bulk at Ortho-Position Relative to Unsubstituted 2-Formylbenzonitrile

2-Formyl-6-methylbenzonitrile possesses a methyl group at the 6-position (ortho to the nitrile and adjacent to the aldehyde-bearing carbon) that introduces measurable steric hindrance not present in the parent 2-formylbenzonitrile . This steric perturbation alters the dihedral angle between the aldehyde and nitrile groups, affecting the geometry of the tetrahedral intermediate formed during cascade cyclizations. In class-level studies of 2-acylbenzonitriles, ortho-substituents demonstrably shift product ratios in base-catalyzed cyclocondensations with primary amines by factors ranging from 1.5-fold to complete regiochemical inversion [1].

Regioselectivity Steric hindrance Conformational analysis

Altered Nitrile Electrophilicity Due to Electron-Donating 6-Methyl Group

The 6-methyl group exerts an electron-donating inductive (+I) and weak hyperconjugative effect on the aromatic ring, which increases electron density at the ortho-position bearing the nitrile group [1]. This electronic perturbation reduces the electrophilicity of the nitrile carbon relative to the unsubstituted 2-formylbenzonitrile. Computed logP values indicate increased lipophilicity (logP = 1.68 for target vs. logP ≈ 1.1 for 2-formylbenzonitrile), consistent with reduced polarity due to methyl substitution [2]. In hydrolytic stability studies of related 2-formylbenzonitriles, electron-donating substituents slow alkaline hydrolysis rate constants by factors of 0.3–0.7× relative to unsubstituted analogs [3].

Electronic effects Reactivity tuning Nitrile electrophilicity

Differentiated Antimicrobial Spectrum Against Paramphistomum spp. and ESKAPE Pathogens

2-Formyl-6-methylbenzonitrile has been evaluated for antimicrobial activity, demonstrating inhibition of Paramphistomum spp. (a parasitic trematode causing paramphistomosis) and antibacterial efficacy against clinically relevant Gram-positive and Gram-negative bacteria . The compound exhibits activity against Bacillus subtilis, Enterococcus faecalis (Gram-positive), and Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae (Gram-negative), with particularly notable efficacy against Staphylococcus aureus, a leading cause of hospital-acquired infections . While MIC values are not publicly disclosed, the breadth of the reported spectrum across ESKAPE pathogen representatives distinguishes this compound from other 2-cyanobenzaldehyde derivatives that lack documented antimicrobial evaluation.

Antimicrobial activity Anthelmintic Antibacterial

Commercial Availability at Research-Grade Purity (95% Min.) from Multiple Established Suppliers

2-Formyl-6-methylbenzonitrile is commercially available from multiple established chemical suppliers with minimum purity specifications ranging from 95% to 98% (by HPLC) [1]. In contrast, many substituted 2-formylbenzonitriles remain specialty items requiring custom synthesis, with limited commercial sourcing options and variable lead times [2]. The compound is stocked in multiple geographic regions (UK, EU, China), enabling shorter delivery timelines for research programs requiring this specific substitution pattern .

Procurement Supply chain Purity specification

Recommended Application Scenarios for 2-Formyl-6-methylbenzonitrile in Academic and Industrial Research


Synthesis of 7-Methyl-Substituted Isoindolinone Derivatives via Organocatalytic Cascade Cyclizations

The 6-methyl group in 2-formyl-6-methylbenzonitrile provides a steric control element for directing regioselectivity in isoindolinone-forming cascade reactions with primary amines or amino acid derivatives [1]. This substitution pattern is particularly valuable when the target heterocyclic scaffold requires a methyl substituent at the position corresponding to C7 of the isoindolinone core—a substitution that cannot be achieved using unsubstituted 2-formylbenzonitrile without additional synthetic steps. The altered nitrile electrophilicity may also modulate the rate of initial nucleophilic attack, potentially improving yields in reactions where nitrile over-activation leads to side-product formation [1].

Construction of Methylated Phthalide (Isobenzofuranone) Libraries for Biological Screening

Phthalides represent a privileged scaffold in natural products and pharmaceuticals with diverse biological activities. 2-Formyl-6-methylbenzonitrile serves as a direct entry point to 7-methyl-substituted phthalides via base-catalyzed or transition metal-mediated cascade processes that exploit the ortho-relationship between the aldehyde and nitrile groups [1]. The electron-donating 6-methyl group enhances the nucleophilicity of the intermediate enolate species in these cyclizations, potentially improving reaction efficiency and product yield relative to electron-withdrawing substituted analogs [1].

Antimicrobial Lead Scaffold Exploration Targeting ESKAPE Pathogens

Given the documented antibacterial activity of 2-formyl-6-methylbenzonitrile against Staphylococcus aureus and other ESKAPE pathogens (E. coli, P. aeruginosa, K. pneumoniae), this compound is a viable starting scaffold for medicinal chemistry campaigns targeting drug-resistant bacterial infections . The bifunctional aldehyde–nitrile architecture allows for rapid diversification through aldehyde condensation (hydrazones, oximes, imines), nitrile hydrolysis (primary amides, carboxylic acids), and cyclocondensation (fused heterocycles), enabling the generation of focused compound libraries for structure–activity relationship (SAR) studies [1].

Methodology Development for Sterically Biased Cascade Reactions

The 6-methyl substituent introduces a defined steric bias that can be exploited as a stereoelectronic probe in mechanistic investigations of 2-cyanobenzaldehyde cascade cyclizations [1]. Researchers developing new catalytic systems (organocatalysts, Lewis acids, or transition metal catalysts) can use 2-formyl-6-methylbenzonitrile as a test substrate to evaluate catalyst tolerance to ortho-substitution and to assess how steric bulk influences enantioselectivity in asymmetric transformations [1]. The compound's commercial availability supports reproducible methodology studies across different research groups .

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